molecular formula C12H12N2O2S B2560561 2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide CAS No. 156632-50-7

2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide

Cat. No.: B2560561
CAS No.: 156632-50-7
M. Wt: 248.3
InChI Key: FRUZDUSVCVJDGL-UHFFFAOYSA-N
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Description

2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide is an organic compound known for its unique chemical structure and properties. This compound features a cyano group, a dimethoxyphenyl group, and a propenethioamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(3,4-dimethoxyphenyl)acrylonitrile. This intermediate is then reacted with thioamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the dimethoxyphenyl group can participate in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(2,4-dimethoxyphenyl)acrylic acid
  • 3,4-Dimethoxycinnamic acid
  • 2-Cyano-3-(4-hydroxyphenyl)acrylic acid

Uniqueness

2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-15-10-4-3-8(6-11(10)16-2)5-9(7-13)12(14)17/h3-6H,1-2H3,(H2,14,17)/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUZDUSVCVJDGL-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=S)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C(=S)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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